DL-Glutamic acid

Description

DL-Glutamic acid has been reported in Drosophila melanogaster, Trifolium repens, and other organisms with data available.

Structure

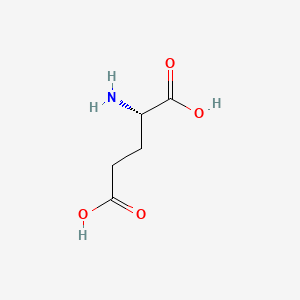

2D Structure

Properties

IUPAC Name |

2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49717-32-0 | |

| Record name | Poly(γ-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49717-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0046987 | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-65-2, 56-86-0, 6893-26-1, 25513-46-6 | |

| Record name | Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLUTAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glutamic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyglutamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LJO5I15S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the difference between L-Glutamic acid and DL-Glutamic acid?

An In-Depth Technical Guide to the Stereoisomers of Glutamic Acid: L-Glutamic Acid vs. DL-Glutamic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid, a non-essential amino acid, is fundamental to numerous biological processes. However, its biological activity is critically dependent on its stereochemistry. This guide provides a detailed technical examination of the differences between L-Glutamic acid, the naturally occurring enantiomer, and this compound, its racemic mixture. We will explore the structural, biological, and pharmacological distinctions, outline analytical methods for their differentiation, and discuss their respective applications in research and development. This document serves as a comprehensive resource for scientists and professionals who require a precise understanding of these stereoisomers for experimental design, drug development, and manufacturing.

The Fundamental Distinction: Chirality and Molecular Structure

The core difference between L-Glutamic acid and this compound lies in the concept of chirality. Glutamic acid possesses a chiral center at its alpha-carbon (Cα), meaning it can exist as two non-superimposable mirror images, known as enantiomers.

-

L-Glutamic Acid: The levorotatory ("left-turning") enantiomer. This is the isomer that is almost exclusively found in proteins and utilized in mammalian biological systems. Its stereochemical configuration is essential for recognition by enzymes and receptors.

-

D-Glutamic Acid: The dextrorotatory ("right-turning") enantiomer. While less common in eukaryotes, D-Glutamic acid plays significant roles in the microbial world, particularly in the structure of bacterial cell walls.

-

This compound: This is not a distinct compound but a racemic mixture , containing equal amounts (a 50:50 ratio) of both L-Glutamic acid and D-Glutamic acid. It is typically a product of synthetic chemical manufacturing processes that do not employ chiral-specific techniques, resulting in a non-optically active mixture.

The structural difference is visualized in the Fischer projections below:

Figure 1: Fischer projections of L- and D-Glutamic acid, illustrating their non-superimposable mirror-image relationship.

Biological Significance and Functional Divergence

The stereospecificity of biological systems means that L- and D-enantiomers have vastly different roles and activities.

L-Glutamic Acid: The Eukaryotic Standard

In mammals, L-Glutamic acid is a cornerstone of biochemistry:

-

Protein Synthesis: It is one of the 20 proteinogenic amino acids incorporated into proteins during mRNA translation.

-

Neurotransmission: It is the primary excitatory neurotransmitter in the central nervous system (CNS). Its precise regulation is critical for synaptic plasticity, learning, and memory. Dysregulation is implicated in numerous neurological disorders.

-

Metabolic Precursor: It serves as a key precursor for the synthesis of other amino acids and the antioxidant glutathione.

D-Glutamic Acid: A Specialized Role

While once thought to be absent from higher organisms, D-Glutamic acid is now known to have specific, albeit lower-concentration, roles.

-

Bacterial Peptidoglycan: D-Glutamic acid is an essential structural component of the peptidoglycan layer in bacterial cell walls, providing rigidity and resistance to osmotic stress. This makes its synthesis pathway a target for antibiotics.

-

Endogenous Neuromodulator: Trace amounts of D-glutamic acid have been detected in the mammalian brain, where it is thought to act as a neuromodulator, though its precise functions are still under active investigation.

The functional divergence is a direct result of enzymatic and receptor stereospecificity. The active site of an enzyme or the binding pocket of a receptor is a three-dimensional chiral environment that will preferentially bind one enantiomer over the other.

Figure 2: Functional roles of L-Glutamic acid vs. D-Glutamic acid, originating from the this compound mixture.

Comparative Overview: L- vs. This compound

For researchers and developers, the choice between L- and this compound depends entirely on the application's requirement for stereochemical purity.

| Attribute | L-Glutamic Acid | This compound |

| Composition | >99% L-enantiomer | 50% L-enantiomer, 50% D-enantiomer |

| Source | Typically microbial fermentation (e.g., Corynebacterium glutamicum) | Chemical synthesis |

| Biological Activity (Mammalian) | High (neurotransmitter, proteinogenic) | Approximately 50% of the activity of the pure L-form, as the D-form is largely inactive or metabolized differently. |

| Primary Application | Cell culture media, neuroscience research, pharmaceutical active ingredients, food additive (MSG) | Chemical synthesis starting material, non-biological applications, research on racemic mixtures. |

| Regulatory Status | Generally Recognized as Safe (GRAS) by the FDA for food use. Well-defined in pharmacopeias (e.g., USP, EP). | Not typically used in food or drugs directly. Its components (L- and D-glutamic acid) have their own profiles. |

| Cost | Generally higher due to the specificity of the fermentation process. | Generally lower due to simpler synthetic manufacturing. |

Analytical Methodologies for Enantiomeric Differentiation

Distinguishing and quantifying the enantiomers of glutamic acid is critical for quality control in pharmaceuticals, food science, and research. The primary challenge is that enantiomers have identical physical properties (melting point, boiling point, solubility) in a non-chiral environment. Therefore, chiral-specific analytical techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the most common and robust method for separating enantiomers.

Principle: The stationary phase of the HPLC column is itself chiral. As the racemic mixture (this compound) passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 0.1 M HCl or mobile phase).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

Prepare a series of standards of known concentrations of pure L- and D-Glutamic acid for calibration.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC with a UV or fluorescence detector.

-

Chiral Column: A ligand-exchange column (e.g., Astec CLC-D) or a crown ether-based column is effective for amino acids.

-

Mobile Phase: A typical mobile phase would be an aqueous solution of copper (II) sulfate (e.g., 2 mM CuSO₄), pH adjusted to ~4.5. The copper ions form diastereomeric complexes with the glutamic acid enantiomers, which are resolved on the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Pre-column derivatization with a fluorogenic agent like o-phthalaldehyde (OPA) followed by fluorescence detection (Ex: 340 nm, Em: 450 nm) provides high sensitivity. Alternatively, UV detection at ~210 nm can be used for higher concentrations.

-

-

Data Analysis:

-

Two separate peaks will be observed in the chromatogram, one for L-Glutamic acid and one for D-Glutamic acid.

-

Identify the peaks by comparing their retention times to the pure standards.

-

Calculate the area under each peak. The ratio of the peak areas (e.g., 50:50) confirms the racemic nature of the sample.

-

Figure 3: Workflow for the chiral HPLC separation of glutamic acid enantiomers.

Conclusion for the Practicing Scientist

The distinction between L-Glutamic acid and this compound is not trivial; it is a fundamental consideration of stereochemistry with profound biological and experimental implications.

-

For Cell Biologists and Neuroscientists: Use only high-purity L-Glutamic acid for cell culture, receptor binding assays, and in vivo studies to ensure biologically relevant results. The presence of the D-enantiomer from a DL-mixture would be an uncontrolled variable and a significant confounder.

-

For Synthetic Chemists: This compound can be a cost-effective starting material for syntheses where the chiral center will be destroyed or where a subsequent chiral resolution step is planned.

-

For Drug Development Professionals: The enantiomeric purity of any amino acid-based API is a critical quality attribute. The D-enantiomer must be treated as a distinct impurity with its own potential pharmacological and toxicological profile that must be characterized. Using a racemic mixture where a single enantiomer is the active moiety is generally not acceptable to regulatory agencies like the FDA and EMA.

Ultimately, the choice is dictated by stereochemical requirements. When biological activity is the goal, the stereochemically pure L-enantiomer is essential. When used as a simple chemical building block, the racemic mixture may suffice. A thorough understanding of this chiral distinction is paramount for scientific integrity and the successful outcome of research and development projects.

The-Role-of-DL-Glutamic-Acid-in-Neurotransmission-A-Technical-Guide

<

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic signaling, the primary engine of excitatory neurotransmission in the vertebrate central nervous system (CNS), is fundamentally governed by L-Glutamic acid.[1][2][3][4] However, the nervous system is not a stereochemically pure environment. The presence and functional implications of its enantiomer, D-Glutamic acid, and by extension, the racemic mixture DL-Glutamic acid, introduce a layer of complexity that is critical for researchers and drug developers to understand. This guide provides an in-depth technical exploration of the distinct and overlapping roles of these stereoisomers in neurotransmission. We will deconstruct the canonical functions of L-Glutamic acid, explore the emerging neuromodulatory role of D-Glutamic acid, and analyze the consequential effects of their racemic mixture. This document is structured to provide not just a declarative overview but a practical, methodology-focused resource, complete with experimental protocols and data interpretation frameworks essential for rigorous scientific inquiry in this field.

Section 1: The Foundation: L-Glutamic Acid as the Principal Excitatory Neurotransmitter

L-Glutamic acid (L-glutamate) is the most abundant excitatory neurotransmitter, utilized in over 90% of synaptic connections in the human brain.[4] Its function is central to a vast array of neurological processes, including synaptic plasticity, learning, and memory.[3][4][5][6]

Canonical Synaptic Lifecycle

The action of L-glutamate follows a tightly regulated cycle:

-

Synthesis and Storage: L-glutamate is synthesized in the presynaptic neuron or neighboring glial cells from glutamine via the enzyme glutaminase as part of the glutamate-glutamine cycle.[4][7] It is then packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs).[7]

-

Release: An action potential triggers the influx of Ca²⁺, causing vesicles to fuse with the presynaptic membrane and release L-glutamate into the synaptic cleft.

-

Receptor Binding: L-glutamate diffuses across the cleft and binds to postsynaptic ionotropic and metabotropic receptors.[3]

-

Signal Termination: The signal is terminated by the rapid removal of L-glutamate from the synaptic cleft by Excitatory Amino Acid Transporters (EAATs) located on glial cells and neurons.[8] Within glial cells, glutamate is converted back to glutamine, which is then transported back to the neuron to complete the cycle.[7][9][10]

Receptor Families

L-glutamate exerts its effects through two major classes of receptors:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission.[8]

-

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: Responsible for the bulk of fast excitatory neurotransmission.[8]

-

NMDA (N-methyl-D-aspartate) Receptors: Unique "coincidence detectors" that require both glutamate binding and postsynaptic membrane depolarization to relieve a magnesium (Mg²⁺) block.[8][11] Their activation leads to Ca²⁺ influx, a critical step for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[6][8][9]

-

Kainate Receptors: Less abundant, with roles in both pre- and postsynaptic modulation.[4]

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger signaling pathways.[8]

Diagram: Canonical L-Glutamate Synaptic Transmission

Caption: Workflow of L-Glutamate synthesis, release, reception, and reuptake.

Section 2: The Emerging Modulator: D-Glutamic Acid's Role in the CNS

For decades, D-amino acids were considered unnatural in mammals. However, substantial evidence now confirms the presence and physiological significance of D-Glutamic acid (D-glutamate) and other D-amino acids in the CNS.[12]

Endogenous Presence and Metabolism

D-glutamate is found endogenously in various brain regions. While its synthetic pathway is not fully elucidated, its degradation is primarily catalyzed by the FAD-dependent enzyme D-aspartate oxidase (DDO).[12][13][14][15] DDO stereospecifically catalyzes the oxidative deamination of acidic D-amino acids, including D-glutamate and D-aspartate, converting them to their corresponding α-keto acids.[14][16] This enzymatic control suggests a tightly regulated system for maintaining D-glutamate levels, implying a functional role.

Interaction with NMDA Receptors

The most well-characterized function of D-amino acids in the CNS is their interaction with the NMDA receptor. The NMDA receptor is unique in that it requires the binding of two different agonists for activation: L-glutamate at its primary binding site (historically called the "glutamate site") and a co-agonist at what was historically called the "glycine site".[11]

While glycine and D-serine are the primary endogenous co-agonists, studies have shown that D-glutamate can also act at this co-agonist site. This creates a complex regulatory landscape where the relative concentrations of glycine, D-serine, and D-glutamate can modulate NMDA receptor activity and, consequently, synaptic plasticity.

Diagram: NMDA Receptor Co-agonist Binding Sites

Caption: D-Glutamate acts as a co-agonist at the GluN1 subunit of the NMDA receptor.

Section 3: this compound: Unraveling the Effects of a Racemic Mixture

In experimental settings, particularly in commercially supplied glutamate, the use of this compound (a 50:50 racemic mixture of D- and L-enantiomers) is common. Understanding the implications of using this mixture is paramount for data interpretation and reproducibility.

When this compound is applied to a neuronal system, it initiates parallel and potentially interacting effects:

-

L-Glutamate Component: Acts as the primary agonist at all glutamate receptors (AMPA, NMDA, Kainate, and mGluRs), driving robust excitatory postsynaptic potentials.

-

D-Glutamate Component: Primarily acts as a co-agonist at the NMDA receptor's GluN1 site.

The net effect is not simply additive. The presence of D-glutamate can potentiate the NMDA receptor response to the L-glutamate component, provided the co-agonist site is not already saturated by endogenous glycine or D-serine. This can lead to an overestimation of the potency of L-glutamate or produce experimental results that are not representative of pure L-glutamate physiology. Therefore, for studies aiming to dissect specific receptor subtype contributions, the use of stereochemically pure L-Glutamic acid is essential.

Section 4: Key Experimental Protocols for Investigating Glutamatergic Systems

To rigorously investigate the distinct roles of glutamate enantiomers, specific and validated experimental protocols are required. As a senior application scientist, I emphasize that the choice of methodology must be driven by the specific research question, and each protocol must incorporate controls to ensure self-validation.

Protocol 4.1: In Vitro Radioligand Receptor Binding Assay

This assay is fundamental for determining the affinity (Kᵢ) of L-, D-, and this compound for specific glutamate receptor subtypes.[17][18][19] It relies on the principle of competitive displacement of a known high-affinity radioligand.

Objective: To quantify and compare the binding affinities of glutamate enantiomers at specific receptor sites (e.g., AMPA, NMDA) expressed in cell membranes.

Methodology:

-

Membrane Preparation:

-

Harvest cells (e.g., HEK293 cells) stably expressing the glutamate receptor subtype of interest or dissect brain tissue from a specific region.

-

Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.

-

-

Competitive Binding Reaction:

-

In a multiwell plate, set up triplicate reactions for each concentration of the test compound (L-, D-, or DL-Glutamate).

-

To each well, add:

-

The prepared membrane suspension.

-

A fixed concentration of a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]CGP 39653 for the NMDA-glutamate site).

-

Increasing concentrations of the unlabeled test compound.

-

-

Include "total binding" wells (no competitor) and "non-specific binding" wells (excess unlabeled agonist to saturate all specific sites).

-

-

Incubation & Termination:

-

Incubate the plate at a defined temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its affinity.[20]

-

Diagram: Workflow for Competitive Binding Assay

Caption: Step-by-step workflow for a radioligand competitive binding assay.

Data Presentation: Example Binding Affinities

| Compound | Receptor Target | Typical Kᵢ (μM) | Primary Role |

| L-Glutamic Acid | AMPA Receptor | 0.1 - 1.0 | Agonist |

| NMDA (GluN2) Site | 1.0 - 5.0 | Agonist | |

| D-Glutamic Acid | AMPA Receptor | > 1000 | Inactive |

| NMDA (GluN1) Site | 5.0 - 20.0 | Co-agonist | |

| This compound | AMPA Receptor | 0.2 - 2.0 | Agonist (L-form) |

| NMDA (GluN2/GluN1) | Complex | Agonist & Co-agonist |

Note: These values are illustrative and can vary based on experimental conditions and receptor subtype.

Protocol 4.2: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a functional readout of receptor activity by directly measuring ion flow through channels in response to agonist application.[21][22][23][24]

Objective: To measure and characterize the postsynaptic currents elicited by L-, D-, and this compound at glutamate receptors on a single neuron.

Methodology:

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Patching a Neuron:

-

Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.

-

Using a micromanipulator, approach a target neuron with a glass micropipette filled with an internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the entire cell.[21]

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).

-

To isolate NMDA receptor currents, hold the cell at a depolarized potential (e.g., +40 mV) in Mg²⁺-free aCSF to relieve the voltage-dependent block. AMPA currents can be blocked pharmacologically with an antagonist like CNQX.

-

-

Drug Application:

-

Apply precise concentrations of L-, D-, or this compound via the perfusion system or a local puff pipette.

-

Record the resulting inward (at -70 mV) or outward (at +40 mV) currents.

-

-

Analysis:

-

Measure the peak amplitude, rise time, and decay kinetics of the evoked currents.

-

Construct dose-response curves to determine the potency (EC₅₀) and efficacy of each compound.

-

For DL-glutamate, compare the response to the sum of the individual enantiomer responses to check for synergistic or inhibitory interactions.

-

Protocol 4.3: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in the brain of a freely moving animal, providing insight into the dynamics of neurotransmitter release and uptake.[25][26][27][28]

Objective: To measure the extracellular levels of L- and D-glutamate in a specific brain region following local application of this compound.

Methodology:

-

Probe Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the probe's semipermeable membrane into the perfusate (dialysate).

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

-

Pharmacological Challenge:

-

After establishing a stable baseline, switch the perfusion medium to one containing a known concentration of this compound (reverse dialysis).

-

Continue collecting dialysate samples to measure how the system responds to the exogenous glutamate and how quickly the components are cleared.

-

-

Sample Analysis:

-

Analyze the dialysate samples using a highly sensitive method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization, or mass spectrometry, to separate and quantify L- and D-glutamate.

-

-

Data Interpretation:

-

Plot the concentration of L- and D-glutamate over time.

-

The disappearance rate of the perfused D-glutamate can provide an index of DDO activity, while the clearance of L-glutamate reflects the activity of EAATs.

-

Section 5: Implications for Drug Development and Future Research

A nuanced understanding of glutamate stereoisomerism is critical for therapeutic innovation.

-

Stereospecificity in Drug Design: The differential effects of L- and D-glutamate underscore the necessity of stereospecificity in drug design. Compounds targeting the NMDA co-agonist site, for instance, must be designed and tested with the understanding that they will compete with endogenous ligands like D-serine and D-glutamate.

-

Therapeutic Targets: D-aspartate oxidase (DDO) emerges as a potential therapeutic target. Inhibiting DDO would increase the endogenous levels of D-glutamate and D-aspartate, potentially enhancing NMDA receptor function. This could be a strategy for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.[16]

Future Research Directions:

-

Elucidating the complete synthesis and transport mechanisms for D-glutamate in the CNS.

-

Investigating the potential role of D-glutamate at receptors other than the NMDA co-agonist site.

-

Developing PET ligands to visualize and quantify D-glutamate and DDO activity in vivo.

Section 6: References

-

Andersen, F., et al. (1995). Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain. Journal of Neuroscience Methods, 59(2), 169-74. --INVALID-LINK--

-

Boll, E. A., et al. (2020). D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. Applied Microbiology and Biotechnology, 104(5), 1883-1896. --INVALID-LINK--

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1941, 107-135. --INVALID-LINK--

-

Coyle, J. T., Leski, M., & Morrison, J. H. (n.d.). THE DIVERSE ROLES OF L-GLUTAMIC ACID IN BRAIN SIGNAL TRANSDUCTION. American College of Neuropsychopharmacology. --INVALID-LINK--

-

Watkins, J. C. (2000). l-Glutamate as a Central Neurotransmitter: Looking Back. Biochemical Society Transactions, 28(4), 297-310. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Essential Role of L-Glutamic Acid in Cellular Metabolism and Brain Function. PharmaChem. --INVALID-LINK--

-

Lada, M. W., et al. (1997). High Temporal Resolution Monitoring of Glutamate and Aspartate in Vivo Using Microdialysis On-Line with Capillary Electrophoresis with Laser-Induced Fluorescence Detection. Analytical Chemistry, 69(22), 4560-4565. --INVALID-LINK--

-

Quirion, B., et al. (2018). In Vivo Determination of Glutamate Uptake by Brain Microdialysis. Bio-protocol, 8(18), e3020. --INVALID-LINK--

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky Libraries. --INVALID-LINK--

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Semantic Scholar. --INVALID-LINK--

-

Leyrer-Jackson, J. M., & Olive, M. F. (2019). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. PubMed. --INVALID-LINK--

-

Wikipedia. (n.d.). D-aspartate oxidase. Wikipedia. --INVALID-LINK--

-

Tovar-Y-Romo, L. B., et al. (2021). Defects in Mouse Cortical Glutamate Uptake Can Be Unveiled In Vivo by a Two-in-One Quantitative Microdialysis. ACS Chemical Neuroscience, 12(24), 4585-4595. --INVALID-LINK--

-

Lee, M., et al. (2020). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. ACS Chemical Neuroscience, 11(17), 2691-2698. --INVALID-LINK--

-

Li, P., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. CNS Neuroscience & Therapeutics, 30(2), e14617. --INVALID-LINK--

-

Boll, E. A., et al. (2020). D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications. Request PDF on ResearchGate. --INVALID-LINK--

-

Wikipedia. (n.d.). DDO (gene). Wikipedia. --INVALID-LINK--

-

Wikipedia. (n.d.). Glutamic acid. Wikipedia. --INVALID-LINK--

-

Harada, S., et al. (2001). Electrophysiological and Pharmacological Characteristics of Ionotropic Glutamate Receptors in Medial Vestibular Nucleus Neurons: A Whole Cell Patch Clamp Study in Acutely Dissociated Neurons. Journal of Medical Investigation, 48(1-2), 43-56. --INVALID-LINK--

-

Duarte, C. B., et al. (2004). UNDERSTANDING THE PHYSIOLOGY OF GLUTAMATE RECEPTORS BY USE OF A PROTOCOL FOR NEURONAL STAINING. Advances in Physiology Education, 28(4), 184-191. --INVALID-LINK--

-

Pollegioni, L., & Sacchi, S. (2020). Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism. Frontiers in Molecular Biosciences, 7, 18. --INVALID-LINK--

-

Wikipedia. (n.d.). Glutamate (neurotransmitter). Wikipedia. --INVALID-LINK--

-

JoVE. (2018). NMDA-receptor Study Protocol. Journal of Visualized Experiments. --INVALID-LINK--

-

Duarte, C. B., et al. (2004). Understanding the physiology of glutamate receptors by use of a protocol for neuronal staining. PubMed. --INVALID-LINK--

-

Walker, J. M. (2022). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 23(19), 11726. --INVALID-LINK--

-

Li, P., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. PubMed Central. --INVALID-LINK--

-

Abcam. (n.d.). A guide to glutamate receptors. Abcam. --INVALID-LINK--

-

Department of Neurobiology & Anatomy, The University of Texas Medical School at Houston. (n.d.). Amino Acid Neurotransmitters. Neuroscience Online. --INVALID-LINK--

-

Springer Protocols. (2013). Glutamate Receptors and Synaptic Physiology in Developing Neural Circuits. Springer Nature. --INVALID-LINK--

-

Cleveland Clinic. (2022). Glutamate: What It Is & Function. Cleveland Clinic. --INVALID-LINK--

-

Sanacora, G., et al. (2017). Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders. Chronic Stress, 1. --INVALID-LINK--

-

Wikipedia. (n.d.). Ligand binding assay. Wikipedia. --INVALID-LINK--

-

Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. Journal of Psychiatry and Brain Science, 2(5). --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. BenchChem. --INVALID-LINK--

-

Popescu, G. K. (2012). Activation Mechanisms of the NMDA Receptor. In: Van Dongen, A.M. (eds) Biology of the NMDA Receptor. CRC Press/Taylor & Francis. --INVALID-LINK--

-

Wang, S., et al. (2024). Investigating the L-Glu-NMDA receptor-H2S-NMDA receptor pathway that regulates gastric function in rats' nucleus ambiguus. Semantic Scholar. --INVALID-LINK--

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. --INVALID-LINK--

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. --INVALID-LINK--

-

Behar, T. N., et al. (1999). Glutamate Acting at NMDA Receptors Stimulates Embryonic Cortical Neuronal Migration. The Journal of Neuroscience, 19(11), 4449-4461. --INVALID-LINK--

-

De Sarro, G., et al. (1993). Effect of glutamate receptor antagonists on N-methyl-D-aspartate- and (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-induced convulsant effects in mice and rats. European Journal of Pharmacology, 242(3), 213-20. --INVALID-LINK--

-

Gandal, M. J. (2023). Physiology, NMDA Receptor. StatPearls. --INVALID-LINK--

References

- 1. acnp.org [acnp.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Glutamic acid - Wikipedia [en.wikipedia.org]

- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. mdpi.com [mdpi.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. D-Aspartate oxidase: distribution, functions, properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-aspartate oxidase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. DDO (gene) - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]

- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 18. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholars.uky.edu [scholars.uky.edu]

- 23. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. | Semantic Scholar [semanticscholar.org]

- 24. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 28. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to DL-Glutamic Acid: Properties and Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physical and chemical properties of DL-Glutamic acid, a fundamental racemic mixture of the proteinogenic amino acid. As a key intermediate in pharmaceutical synthesis and a subject of study in biochemical research, a thorough understanding of its characteristics is paramount for experimental design, execution, and interpretation.[1][2] This document moves beyond simple data recitation to explain the causality behind these properties and provide validated protocols for their verification in a laboratory setting.

Section 1: Core Physicochemical Characteristics

The utility of this compound in a laboratory context is dictated by its fundamental molecular structure and resulting physical properties.

Molecular Identity and Structure

This compound is an alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to a carboxyl group.[3] Its structure features a five-carbon backbone with two carboxyl groups, making it a dicarboxylic acid. The "DL" designation signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[4] This racemic nature renders the bulk material optically inactive.[5]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Aminopentanedioic acid | [6][7][] |

| CAS Number | 617-65-2 | [6][7][9][10] |

| Molecular Formula | C₅H₉NO₄ | [6][7][9][11] |

| Molecular Weight | 147.13 g/mol | [7][][9][12] |

| Appearance | White crystalline powder or solid |[][9][11][13] |

Thermal Properties: Melting and Decomposition

The melting point of this compound is more accurately described as a decomposition temperature. When heated, the compound degrades rather than undergoing a clean phase transition from solid to liquid. Literature and supplier values show some variance, which is common for compounds that decompose upon heating. Researchers should anticipate decomposition at temperatures exceeding 190°C.[][10][11][14]

Table 2: Reported Melting/Decomposition Points of this compound

| Temperature (°C) | Notes | Source(s) |

|---|---|---|

| 194 | - | [][15] |

| 199 | Decomposes | [10] |

| 205 | Decomposes (lit.) | [11] |

| >200 | Decomposes | [14] |

| 224 | Decomposes |[16] |

This thermal instability is a critical consideration for any experimental protocol involving heat, such as drying or certain analytical techniques. Decomposition can lead to the formation of nitrogen oxides and carbon oxides.[14][17][18]

Solubility Profile

The solubility of this compound is a direct consequence of its molecular structure, which contains both polar functional groups (two carboxylic acids, one amine) and a nonpolar hydrocarbon backbone.[19] It is sparingly soluble in water and practically insoluble in most common nonpolar organic solvents.[16][20] Its amphoteric nature—the ability to act as both an acid and a base—means its solubility is highly dependent on pH. It readily dissolves in dilute acidic and alkaline solutions.[13]

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Source(s) |

|---|---|---|---|

| Water | 7.5 g/L | 20 | [11] |

| Water | 8.57 g/L | 25 | [10][16] |

| Water | 21 g/L | 25 | [14] |

| Ethanol | Practically Insoluble / Sparingly | 25 | [3][16] |

| Ether | Practically Insoluble / Sparingly | - | [3][16] |

| Acetone | Insoluble | - | [16] |

| 1 M HCl | Soluble | - |

| 5% NaOH | Soluble | - |[21][22] |

The relatively low aqueous solubility at neutral pH is due to the strong intermolecular forces in its crystalline zwitterionic form, which require significant energy to overcome.[19]

Acidity and Zwitterionic Nature

This compound possesses three ionizable functional groups: the α-carboxyl group, the side-chain carboxyl group, and the α-amino group. Each group has a distinct acid dissociation constant (pKa), which dictates the molecule's net charge at a given pH.[23]

Table 4: Acid Dissociation Constants (pKa) of this compound at 25°C

| Ionizable Group | pKa Value | Source(s) |

|---|---|---|

| α-Carboxyl (pKa₁) | 2.10 - 2.19 | [10][23][24] |

| Side-Chain Carboxyl (pKa₂) | 4.07 - 4.25 | [10][23][24] |

| α-Amino (pKa₃) | 9.47 - 9.67 |[16][23][24] |

These pKa values explain the pH-dependent behavior of glutamic acid.

-

At low pH (e.g., pH < 2): All three groups are protonated, giving the molecule a net positive charge (+1).

-

At intermediate pH (e.g., pH 3): The α-carboxyl group deprotonates, forming a zwitterion with both a positive (NH₃⁺) and a negative (COO⁻) charge, resulting in a net neutral charge.

-

At higher pH (e.g., pH 7): The side-chain carboxyl also deprotonates, giving the molecule a net negative charge (-1).

-

At high pH (e.g., pH > 10): The α-amino group deprotonates, resulting in a net negative charge (-2).

This behavior is fundamental to its role in biological systems and is a key parameter for techniques like ion-exchange chromatography and electrophoresis.[25]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | C5H9NO4 | CID 611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(617-65-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Glutamic acid - Wikipedia [en.wikipedia.org]

- 11. lookchem.com [lookchem.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound | 617-65-2 [chemicalbook.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. 617-65-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. columbuschemical.com [columbuschemical.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. oxfordlabchem.com [oxfordlabchem.com]

- 21. scribd.com [scribd.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Amino Acids [vanderbilt.edu]

- 24. organicchemistrydata.org [organicchemistrydata.org]

- 25. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis and Structural Analysis of DL-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid, a non-essential amino acid, is a cornerstone of numerous biological processes and a pivotal molecule in the pharmaceutical and food industries.[][2] This guide provides an in-depth exploration of the chemical synthesis of DL-glutamic acid, offering a detailed examination of prevalent methodologies. Furthermore, it delves into the critical techniques for the structural elucidation and analysis of glutamic acid, equipping researchers with the foundational knowledge to both synthesize and characterize this vital compound. This document is structured to provide not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for professionals in research and drug development.

Introduction: The Significance of Glutamic Acid

Glutamic acid, chemically known as 2-aminopentanedioic acid, is an acidic amino acid characterized by the presence of an amino group and two carboxyl groups.[] This structure imparts acidic properties to the molecule and allows it to exist as a zwitterion in solution.[] While L-glutamic acid is the naturally occurring enantiomer and a fundamental building block of proteins, the racemic mixture, this compound, is of significant interest in various chemical and pharmaceutical applications.[2][3] Its derivatives, such as monosodium glutamate (MSG), are widely used as flavor enhancers.[][4] Understanding the synthesis and structural properties of this compound is crucial for its application in drug development, metabolic research, and industrial production.[5][6]

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several chemical routes. The choice of method often depends on factors such as starting material availability, desired yield, and scalability. This section will explore some of the most established synthetic strategies.

The Strecker Synthesis

A classic and versatile method for amino acid synthesis, the Strecker synthesis, can be adapted for this compound.[7][8][9] The process typically starts with an aldehyde, ammonia, and cyanide.[7][8] For glutamic acid, a suitable starting material is a derivative of glutaraldehyde.

Experimental Protocol: Strecker Synthesis of this compound

-

Iminonitrile Formation: React 3-cyanopropanal with ammonia and hydrogen cyanide to form the corresponding α-aminonitrile. The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[8][10]

-

Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. This step converts the nitrile group into a carboxylic acid, yielding this compound.[8][10]

Causality: The Strecker synthesis is a powerful C-C bond-forming reaction that efficiently introduces the amino and carboxyl functionalities in a single carbon center. The choice of starting aldehyde directly dictates the side chain of the resulting amino acid.

Amidomalonate Synthesis

The amidomalonate synthesis is another robust method that provides good yields of α-amino acids.[11][12] This method is an extension of the malonic ester synthesis.[11][12]

Experimental Protocol: Amidomalonate Synthesis of this compound

-

Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[11][13]

-

Alkylation: The enolate is then alkylated with a suitable electrophile. For glutamic acid synthesis, an appropriate reagent would be a 2-haloacetic acid ester (e.g., ethyl bromoacetate). This introduces the second carboxyl group.

-

Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed with a strong acid (e.g., HCl). This step serves three purposes: hydrolysis of the ester groups to carboxylic acids, hydrolysis of the acetamido group to an amino group, and decarboxylation of the geminal dicarboxylic acid, yielding this compound.[11][13]

Causality: The acidity of the α-hydrogen in diethyl acetamidomalonate makes it an excellent nucleophile for SN2 reactions, allowing for the straightforward introduction of various side chains.

References

- 2. Glutamic Acid Structure, Formula & Uses | Study.com [study.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. agilent.com [agilent.com]

- 6. Production of Glutamic acid.pptx [slideshare.net]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. news-medical.net [news-medical.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for dissolving DL-Glutamic acid in cell culture media

Protocol for the Dissolution of DL-Glutamic Acid in Cell Culture Media

Abstract

This compound is a racemic mixture of the D- and L-isomers of the amino acid glutamic acid. While L-glutamic acid is a key component in many cell culture media, serving as a vital energy source and precursor for biosynthesis, the use of the DL-racemic mixture requires specific preparation protocols to ensure complete dissolution and accurate final concentrations of the biologically active L-isomer. This application note provides a detailed, step-by-step protocol for the solubilization of this compound for use in cell culture applications. The protocol emphasizes the critical role of pH adjustment in achieving complete dissolution and maintaining the integrity of the cell culture medium.

Introduction: The Role and Challenges of Glutamic Acid in Cell Culture

L-Glutamic acid is a non-essential amino acid that plays a central role in cellular metabolism. It is a key substrate for the tricarboxylic acid (TCA) cycle, a precursor for the synthesis of other non-essential amino acids, and a building block for proteins.[1] In cell culture, maintaining an adequate supply of L-glutamic acid is crucial for robust cell growth and proliferation.

This compound is a cost-effective alternative to pure L-Glutamic acid. However, it is important for researchers to recognize that mammalian cells primarily metabolize the L-isomer.[2] Therefore, when substituting this compound for L-Glutamic acid, the concentration must be doubled to achieve the same effective concentration of the L-isomer.

A significant challenge in using this compound is its poor solubility in aqueous solutions at neutral pH.[3][4] The solubility of glutamic acid is highly dependent on the pH of the solution.[5][6][7] At its isoelectric point (pI ≈ 3.2), glutamic acid has minimal solubility. As the pH moves away from the pI, either by becoming more acidic or more alkaline, the solubility increases due to the ionization of the carboxyl and amino groups.[8][9] This application note provides a validated protocol to overcome this solubility issue by carefully adjusting the pH to prepare a sterile, concentrated stock solution of this compound.

Materials and Equipment

Materials:

-

This compound powder

-

Cell culture-grade water (e.g., WFI, deionized, or Milli-Q)

-

1 M Sodium Hydroxide (NaOH), sterile

-

1 M Hydrochloric Acid (HCl), sterile

-

Sterile conical tubes (50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles

Equipment:

-

Analytical balance

-

pH meter

-

Stir plate and sterile stir bar

-

Laminar flow hood or biological safety cabinet

-

Pipette aid

-

Vortex mixer

Protocol for Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of 50 mL of a 100 mM this compound stock solution. This concentration is a convenient starting point for supplementation into cell culture media.

Pre-Dissolution Calculations

It is critical to calculate the required mass of this compound based on its molecular weight.

| Parameter | Value |

| Molecular Weight of this compound | 147.13 g/mol |

| Desired Stock Concentration | 100 mM (0.1 M) |

| Desired Final Volume | 50 mL (0.05 L) |

Calculation:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass (g) = 0.1 mol/L x 0.05 L x 147.13 g/mol = 0.7357 g

Step-by-Step Dissolution Protocol

-

Preparation: In a laminar flow hood, add approximately 40 mL of cell culture-grade water to a sterile 50 mL conical tube containing a sterile stir bar.

-

Weighing: Accurately weigh 0.7357 g of this compound powder and add it to the water in the conical tube.

-

Initial Mixing: Cap the tube and vortex for 30 seconds to suspend the powder. The solution will appear as a cloudy suspension.

-

pH Adjustment for Dissolution:

-

Place the conical tube on a stir plate and begin gentle stirring.

-

Using a sterile serological pipette, add 1 M NaOH dropwise to the suspension.

-

Monitor the pH of the solution using a calibrated pH meter.

-

Continue adding NaOH until the this compound is fully dissolved. The solution will become clear. This typically occurs at a pH above 7.0.[4] It is recommended to adjust the pH to approximately 7.4 to match physiological conditions.

-

If the pH overshoots the target, use 1 M HCl to bring it back down.

-

-

Final Volume Adjustment: Once the this compound is completely dissolved and the pH is adjusted to 7.4, add cell culture-grade water to bring the final volume to 50 mL.

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile storage bottle.

-

-

Storage: Label the bottle with the name of the solution (100 mM this compound), the date of preparation, and your initials. Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Workflow Diagram

Caption: Workflow for the preparation of a 100 mM this compound stock solution.

Quality Control and Best Practices

-

pH Meter Calibration: Always ensure your pH meter is properly calibrated before use to ensure accurate pH adjustment.

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain the sterility of the stock solution.

-

Visual Inspection: Before use, visually inspect the stock solution for any signs of precipitation or microbial contamination. If any are observed, discard the solution.

-

Final Concentration in Media: When adding the this compound stock solution to your cell culture medium, be mindful of the final concentration of the active L-isomer. For example, to achieve a final concentration of 4 mM L-Glutamic acid, you would need to add the 100 mM this compound stock to a final concentration of 8 mM.

-

Media pH: The addition of a pH-adjusted stock solution should have a minimal effect on the final pH of the cell culture medium, as the volume added is typically small. However, it is good practice to verify the pH of the final supplemented medium.

Troubleshooting

| Issue | Possible Cause | Solution |

| This compound does not dissolve | Insufficient NaOH added; pH is too low. | Continue to add 1 M NaOH dropwise while monitoring the pH until the solution clears. |

| Precipitate forms after storage at 2-8°C | The pH of the solution may have dropped, or the concentration is too high for stable storage at that temperature. | Warm the solution to 37°C and gently agitate to redissolve. If precipitation persists, consider preparing a fresh stock solution. For long-term storage, freezing at -20°C is recommended. |

| Final cell culture medium is cloudy after adding the stock solution | Incompatibility with other media components at the given concentration or pH. | Prepare a small test batch of the supplemented medium to confirm compatibility. Ensure the this compound stock solution is fully dissolved and clear before adding it to the medium. |

Conclusion

The protocol outlined in this application note provides a reliable method for dissolving this compound for use in cell culture media. By understanding the pH-dependent solubility of glutamic acid and carefully adjusting the pH, researchers can prepare a sterile, concentrated stock solution. This ensures the accurate delivery of the biologically active L-glutamic acid to cultured cells, supporting robust and reproducible experimental outcomes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. online.ucpress.edu [online.ucpress.edu]

- 8. Glutamic acid - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

Application Note: Tracing Central Carbon Metabolism with Stable Isotope-Labeled Glutamic Acid in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Metabolism with Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] By providing a detailed map of cellular metabolism, MFA offers profound insights into physiological and pathological states, making it an indispensable tool in drug discovery and biomedical research.[3] The core of MFA lies in the use of stable isotope tracers, non-radioactive molecules that are introduced into a biological system to track the flow of atoms through metabolic pathways.[1][4] Labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, are taken up by cells and their labeled atoms are incorporated into various downstream metabolites.[5][6] By measuring the distribution of these isotopic labels using mass spectrometry (MS), we can deduce the relative activities of different metabolic pathways.[7][8]

This application note provides a comprehensive guide to using stable isotope-labeled glutamic acid as a tracer to investigate central carbon metabolism, with a particular focus on the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). We will delve into the scientific rationale, provide detailed experimental protocols, and discuss data interpretation, equipping you with the knowledge to confidently apply this technique in your research.

Why Use Glutamic Acid as a Metabolic Tracer?

Glutamic acid and its amide, glutamine, are central players in cellular metabolism.[9][10] Glutamine is a key anaplerotic substrate, meaning it replenishes the pool of Krebs cycle intermediates, a function crucial for rapidly proliferating cells, including cancer cells.[6][7] Once inside the cell, glutamine is converted to glutamate, which can then be converted to the Krebs cycle intermediate α-ketoglutarate.[10] This entry point into the Krebs cycle makes labeled glutamic acid an excellent tracer for studying the cycle's activity and its contributions to biosynthesis.[5][8]

A Note on DL-Glutamic Acid: The initial query for this guide specified this compound. It is critical to understand that mammalian cells primarily metabolize the L-isomer of amino acids.[11] D-glutamic acid is not a substrate for the D-amino acid oxidases found in mammals and is therefore not significantly metabolized in the central carbon pathways of interest for MFA.[12] Furthermore, glutamate racemase, the enzyme that can interconvert D- and L-glutamate, is found in bacteria but is generally absent in mammalian cells.[4][13][14] Consequently, when using a racemic mixture of this compound as a tracer, only the L-glutamic acid component will be actively metabolized and incorporated into downstream metabolites. For clarity and accuracy, this guide will focus on the use of L-glutamic acid (or L-glutamine, which is readily converted to L-glutamate) as the effective tracer.

Visualizing the Path of Labeled Glutamic Acid

The journey of the stable isotope label from L-glutamic acid through the Krebs cycle is a key aspect of this technique. The following diagram illustrates how a uniformly ¹³C-labeled L-glutamate molecule ([U-¹³C₅]L-Glutamate) enters the Krebs cycle and how its labeled carbons are distributed among the cycle's intermediates.

Caption: Entry of [U-¹³C₅]L-Glutamate into the Krebs Cycle.

Experimental Workflow: A Step-by-Step Guide

A successful metabolic flux analysis experiment requires meticulous planning and execution. The following diagram outlines the key stages of the workflow.

Caption: The experimental workflow for ¹³C-Metabolic Flux Analysis.

Detailed Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To achieve a metabolic and isotopic steady-state where the labeling patterns of intracellular metabolites accurately reflect the metabolic fluxes.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Stable isotope-labeled tracer: [U-¹³C₅]L-Glutamine or [U-¹³C₅]L-Glutamic acid

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a density that will allow them to reach the desired confluency (typically 70-80%) and be in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: Prepare the cell culture medium by replacing the standard L-glutamine with [U-¹³C₅]L-Glutamine at the same concentration. If using labeled glutamic acid, ensure the final concentration is appropriate for your cell line and that the medium is supplemented with other essential amino acids.

-

Initiation of Labeling: Once cells have reached the desired confluency, aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

-

Incubation: Return the cells to the incubator and culture for a predetermined duration to allow them to reach an isotopic steady state. This time can vary depending on the cell line and the metabolic pathway of interest, but for central carbon metabolism, it is often between 8 and 24 hours. It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system.[15]

Protocol 2: Metabolism Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity to prevent changes in metabolite levels and labeling patterns during sample processing.[5]

Materials:

-

Ice-cold PBS

-

Liquid nitrogen

-

Quenching/Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.

Procedure:

-

Preparation: Place culture plates on ice. Have liquid nitrogen and the pre-chilled quenching/extraction solvent ready.

-

Medium Removal: Aspirate the labeling medium as quickly as possible.

-

Washing: Immediately wash the cell monolayer with a sufficient volume of ice-cold PBS to remove any remaining extracellular metabolites. Aspirate the PBS completely.

-

Quenching: Immediately add liquid nitrogen to the culture vessel to flash-freeze the cells and instantly halt metabolism.[8]

-

Metabolite Extraction: Add the pre-chilled 80% methanol/water solution to the frozen cells. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

-

Cell Lysis and Collection: Use a cell scraper to scrape the cells into the extraction solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein and Debris Removal: Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[6]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Mass Spectrometry Analysis and Data Acquisition

Objective: To separate and detect intracellular metabolites and determine their mass isotopomer distributions (MIDs).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prior to analysis, samples may require drying under a stream of nitrogen or in a vacuum concentrator and reconstitution in a suitable solvent for injection.

-

Chromatographic Separation: Inject the reconstituted sample into the LC system. Metabolites are separated based on their physicochemical properties using an appropriate column (e.g., HILIC for polar metabolites).

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in a full scan mode to detect all ions within a specified mass range. Data-dependent MS/MS can also be performed to aid in metabolite identification.[12]

-

Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) and intensity of the ions. For a metabolite labeled with ¹³C, a series of peaks will be detected, each corresponding to a different number of ¹³C atoms in the molecule (e.g., M+0 for the unlabeled metabolite, M+1 for one ¹³C, M+2 for two ¹³C, and so on). This is the mass isotopomer distribution (MID).

Data Analysis and Interpretation

The raw data from the mass spectrometer requires several processing steps to yield meaningful flux information.

-

Peak Integration and MID Determination: The area under the curve for each isotopologue peak is integrated to determine the relative abundance of each mass isotopomer.

-

Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes.[9]

-

Flux Estimation: The corrected MIDs, along with experimentally measured uptake and secretion rates (e.g., glutamine uptake, glutamate secretion), are used as inputs for computational models. Software packages such as INCA or Metran are used to estimate the intracellular fluxes that best reproduce the experimental data.[16]

Example Data Table: The following table illustrates what corrected MID data for key Krebs cycle intermediates might look like after labeling with [U-¹³C₅]L-Glutamine.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| α-Ketoglutarate | 5% | 2% | 3% | 5% | 10% | 75% |

| Succinate | 10% | 5% | 8% | 12% | 65% | N/A |

| Fumarate | 12% | 6% | 9% | 13% | 60% | N/A |

| Malate | 15% | 7% | 10% | 15% | 53% | N/A |

| Citrate | 20% | 10% | 15% | 25% | 20% | 10% |

Note: This is illustrative data. Actual values will vary depending on the cell type, culture conditions, and labeling duration.